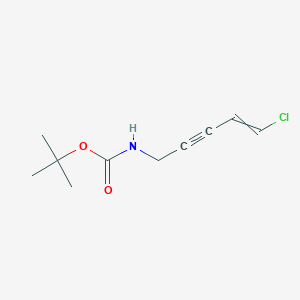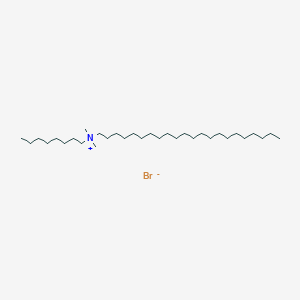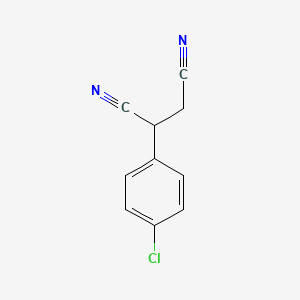
2-(4-Acetamido)phenylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Acetamido)phenylquinoline is a chemical compound with the molecular formula C17H14N2O. It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their wide range of biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 2-(4-Acetamido)phenylquinoline can be achieved through various synthetic routes. One common method involves the Friedländer synthesis, which typically includes the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts . Another method is the Pfitzinger reaction, which involves the reaction of isatin with aniline derivatives under basic conditions . Industrial production methods often utilize these classical synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and environmentally benign catalysts .
Chemical Reactions Analysis
2-(4-Acetamido)phenylquinoline undergoes various chemical reactions, including:
Scientific Research Applications
2-(4-Acetamido)phenylquinoline has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-Acetamido)phenylquinoline involves its interaction with various molecular targets. It can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects. The compound’s quinoline moiety allows it to intercalate with DNA, disrupting cellular processes and exhibiting anticancer properties . Additionally, it can inhibit the activity of certain enzymes involved in microbial growth, making it a potential antimicrobial agent .
Comparison with Similar Compounds
2-(4-Acetamido)phenylquinoline can be compared with other quinoline derivatives such as:
2-Phenylquinoline: Similar in structure but lacks the acetamido group, leading to different biological activities.
4-Phenylquinoline: Another derivative with variations in substitution patterns, affecting its chemical reactivity and applications.
2-Phenylquinoline-4-carboxylic acid: Contains a carboxylic acid group, which imparts different pharmacological properties.
The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of hydrophobic and hydrophilic properties, enhancing its interaction with biological targets and making it a versatile compound in medicinal chemistry .
Properties
Molecular Formula |
C17H14N2O |
|---|---|
Molecular Weight |
262.30 g/mol |
IUPAC Name |
N-(4-quinolin-2-ylphenyl)acetamide |
InChI |
InChI=1S/C17H14N2O/c1-12(20)18-15-9-6-14(7-10-15)17-11-8-13-4-2-3-5-16(13)19-17/h2-11H,1H3,(H,18,20) |
InChI Key |
VAGMFPVRZYMRRA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2=NC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzonitrile, 2-chloro-4-[(2-methoxyethyl)propylamino]-](/img/structure/B12523377.png)

![N-[2-(1-Benzylpiperidin-4-yl)ethyl]glycinamide](/img/structure/B12523385.png)


![3-(4-Chlorophenyl)-1-methylpyrrolo[2,3-b]pyrrolizin-8(1H)-one](/img/structure/B12523401.png)
![3-[(1H-Pyrrolo[2,3-b]pyridin-3-yl)methylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B12523406.png)
![3-[(3R,4R)-3,4-dimethyl-1-(2-phenylethyl)piperidin-4-yl]benzoic acid](/img/structure/B12523408.png)
![3-[(1-tert-Butoxy-1-oxopropan-2-yl)amino]benzoic acid](/img/structure/B12523418.png)
![2-[3-(Phenoxymethyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenol](/img/structure/B12523423.png)




